2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.
Mode of Action
The compound interacts with its target, factor Xa, by binding to it . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
The inhibition of factor Xa disrupts the coagulation cascade, affecting the downstream formation of fibrin, the main component of blood clots . This can prevent the formation of harmful blood clots in conditions such as deep vein thrombosis or pulmonary embolism.
Pharmacokinetics
The compound exhibits good oral bioavailability . This means that when taken orally, a significant amount of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound also has an improved pharmacokinetic profile relative to similar compounds .
Result of Action
The molecular effect of the compound’s action is the inhibition of factor Xa, which leads to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can be beneficial in conditions where there is a risk of harmful clot formation.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature can affect the binding affinity of the compound to factor Xa . Additionally, the presence of other medications could potentially impact the compound’s efficacy and stability through drug-drug interactions.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Formation of the Oxopiperidinylphenyl Intermediate: This step involves the reaction of 4-(2-oxopiperidin-1-yl)phenylamine with an appropriate acylating agent to form the oxopiperidinylphenyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the oxopiperidinylphenyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
- 2-(3-methoxyphenoxy)-N-(4-(2-hydroxypiperidin-1-yl)phenyl)acetamide
- 2-(3-methoxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)propionamide
Uniqueness
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-5-4-6-18(13-17)26-14-19(23)21-15-8-10-16(11-9-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYSGVFVQDUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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